Regioisomeric Differentiation: Positional Isomer Comparison with 4-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole
The target compound is the C2-(4-chlorophenyl)/C5-(3,4-dimethoxyphenyl) regioisomer of 4-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole (Compound 9, Vora et al., 2024). Compound 9 demonstrated 3CLpro enzyme inhibition IC₅₀ = 5.1 µM and antiviral IC₅₀ values of 7.7 µM (Wuhan) and 7.4 µM (Delta variant) in virus-infected cell assays [1]. The target compound has not been evaluated in this assay system, representing an untested but synthetically accessible structural isomer. Procurement of the correct regioisomer is critical: the two compounds share identical molecular formula and molecular weight, creating risk of misidentification if identity verification relies solely on mass spectrometry or CAS registry number .
| Evidence Dimension | SARS-CoV-2 3CLpro enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | 4-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole (Compound 9): IC₅₀ = 5.1 µM (enzyme); 7.7 µM (Wuhan strain); 7.4 µM (Delta variant) |
| Quantified Difference | Data gap; target compound untested in this assay platform |
| Conditions | Recombinant SARS-CoV-2 3CLpro enzyme assay, fluorogenic substrate; Vero E6 cells infected with ancestral Wuhan and Delta variants |
Why This Matters
Ensures procurement of the correct positional isomer for target-specific screening campaigns, avoiding resource expenditure on an uncharacterized or misidentified regioisomer.
- [1] Vora A, Kanhed AM, Thakkar A, Gudepalya RR, Shandil RK, Yogi M, Harisha R, Singh M, Narayanan S. Design and synthesis of Diphenyl-1H-imidazole analogs targeting MPro/3CLpro enzyme of SARS-CoV-2. Medicinal Chemistry Research, 2024, 33(9), 1568–1577. View Source
